Bakkenolide S

CAS No.:

Cat. No.: VC1857328

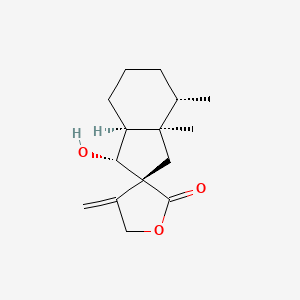

Molecular Formula: C15H22O3

Molecular Weight: 250.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22O3 |

|---|---|

| Molecular Weight | 250.33 g/mol |

| IUPAC Name | (2R,3R,3aS,7S,7aR)-3-hydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one |

| Standard InChI | InChI=1S/C15H22O3/c1-9-5-4-6-11-12(16)15(8-14(9,11)3)10(2)7-18-13(15)17/h9,11-12,16H,2,4-8H2,1,3H3/t9-,11+,12+,14+,15+/m0/s1 |

| Standard InChI Key | QPPWVRIXJAAPPD-LTDFUNFTSA-N |

| Isomeric SMILES | C[C@H]1CCC[C@H]2[C@@]1(C[C@]3([C@@H]2O)C(=C)COC3=O)C |

| Canonical SMILES | CC1CCCC2C1(CC3(C2O)C(=C)COC3=O)C |

Introduction

Chemical Structure and Properties

Bakkenolide S belongs to the bakkane family of sesquiterpene natural products, which are biogenetically related to eremophilanes and are proposed to have undergone an oxidative ring contraction from an initial decalin core to form their characteristic 6,5 system . The molecule features five contiguous stereocenters around the hydrindane core, including two quaternary carbon centers and a spiro γ-butyrolactone group . A defining characteristic of Bakkenolide S is the presence of a hydroxyl group on the convex face of the molecule, which can form hydrogen bonds with the lactone carbonyl oxygen .

Unlike its related compounds Bakkenolides I and J, which contain additional acyl groups (isobutyryl and isovaleryl, respectively), Bakkenolide S features an unacylated hydroxyl group . This structural feature makes Bakkenolide S a precursor to other members of the bakkenolide family through simple acylation reactions.

Table 1: Structural Comparison of Bakkenolide S and Related Compounds

| Compound | R¹ Group | Key Structural Features |

|---|---|---|

| Bakkenolide S | H | Hydroxyl group on convex face |

| Bakkenolide I | COiPr | Isobutyryl group attached to hydroxyl |

| Bakkenolide J | COiBu | Isovaleryl group attached to hydroxyl |

Total Synthesis Approaches

The complex architecture of Bakkenolide S, with its multiple stereocenters and characteristic spiro-lactone moiety, has attracted considerable attention from synthetic chemists. Several elegant approaches have been developed for the total synthesis of this natural product.

Carbene-Catalyzed Desymmetrization Strategy

A landmark approach to the synthesis of Bakkenolide S employs N-heterocyclic carbene (NHC) catalysis in a cascade reaction that forms multiple bonds in a single step . This strategy represents a significant advancement in synthetic methodology for accessing the complex bakkenolide scaffold.

The synthesis begins with the palladium-catalyzed addition of 2-methyl-1,3-cyclohexadione to butadiene mono-epoxide, followed by TEMPO-catalyzed oxidation of the resulting allylic alcohol to yield an α,β-unsaturated aldehyde . The key bond-forming event involves a tandem homoenolate protonation, intramolecular aldol addition, and acylation sequence catalyzed by a chiral NHC catalyst .

This critical transformation generates the β-lactone intermediate with excellent enantioselectivity (98% ee) and diastereoselectivity (>20:1 dr), effectively establishing the core hydrindane structure . Further elaboration of this intermediate through a series of transformations leads to a precursor that, when treated with tetrabutylammonium fluoride (TBAF), undergoes a C7-C9 scission followed by an intramolecular aldol reaction to afford Bakkenolide S .

The formation of Bakkenolide S through this retro-aldol/aldol sequence is thermodynamically favored due to the placement of the hydroxyl group on the convex face, enabling hydrogen bonding with the lactone carbonyl oxygen . This dynamic equilibrium process selectively forms Bakkenolide S as the more stable isomer in a 5:1 ratio with its precursor .

Manganese(III) Acetate Mediated Synthesis

An alternative approach to Bakkenolide S utilizes a manganese(III) acetate mediated diastereoselective cyclization . This method begins with a β-keto propargyl ester (compound 236) that, when treated with manganese(III) acetate, undergoes a highly diastereoselective cyclization reaction to produce a single diastereomeric spirocyclic lactone (compound 237) in good yield (70%) . Further transformations of this intermediate lead to Bakkenolide S through a controlled sequence of reactions that preserve the key stereochemical elements of the natural product .

Table 2: Comparison of Synthetic Approaches to Bakkenolide S

Conversion to Other Bakkenolides

Bakkenolide S serves as a valuable synthetic intermediate for accessing other members of the bakkenolide family. The presence of the free hydroxyl group in Bakkenolide S allows for selective functionalization to generate structurally diverse bakkenolides.

Treatment of Bakkenolide S with isobutyryl chloride results in the formation of Bakkenolide I in 69% yield . Similarly, reaction with isovaleryl chloride produces Bakkenolide J in 64% yield . These transformations highlight the role of Bakkenolide S as a key precursor in a divergent synthetic strategy for accessing multiple bakkenolide natural products.

The ability to convert Bakkenolide S to other bakkenolides through simple acylation reactions demonstrates the synthetic utility of this compound and suggests a potential biosynthetic relationship between these natural products.

Structural Elucidation and Characterization

The structure of Bakkenolide S has been elucidated through a combination of spectroscopic techniques and X-ray crystallographic analysis of related compounds. Nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR as well as two-dimensional techniques such as COSY, HMQC, and HMBC, has been instrumental in determining the connectivity and stereochemical relationships within the molecule .

The stereochemical configuration of Bakkenolide S has been confirmed through synthetic studies, particularly those employing catalytic asymmetric methodologies that produce the natural enantiomer with high stereoselectivity . These studies have established the absolute stereochemistry of Bakkenolide S, contributing to a comprehensive understanding of its three-dimensional structure.

Research Applications and Future Perspectives

The development of efficient enantioselective syntheses of Bakkenolide S represents a significant advancement in synthetic methodology, demonstrating the utility of modern catalytic approaches to constructing complex natural products . These synthetic achievements provide access to Bakkenolide S in quantities sufficient for further biological evaluation and structural modification.

Future research directions may include:

-

Comprehensive evaluation of the biological activities of Bakkenolide S, particularly in areas where other bakkenolides have shown promise, such as anti-inflammatory, anti-allergic, and antimicrobial applications.

-

Structure-activity relationship studies through the synthesis and evaluation of Bakkenolide S analogs, potentially leading to compounds with enhanced bioactivity or improved pharmacokinetic properties.

-

Investigation of the ecological role of Bakkenolide S in its natural sources, potentially providing insight into its evolutionary significance and biological functions.

-

Development of even more efficient and scalable synthetic routes to Bakkenolide S, enabling broader access to this compound for research and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume